4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)
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Overview
Description
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is a chemical compound characterized by the presence of a silane group bonded to a phenyl group and two but-3-yn-2-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) typically involves the reaction of methylphenylsilane with but-3-yn-2-ol under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the but-3-yn-2-ol moieties can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the but-3-yn-2-ol groups can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The silane group can form strong bonds with various substrates, facilitating catalytic processes. The phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity. The but-3-yn-2-ol groups provide sites for further chemical modifications, allowing the compound to act as a versatile intermediate in various reactions.
Comparison with Similar Compounds
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two methyl groups instead of a phenyl group.
4,4’-[Diphenylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is unique due to the combination of a methyl and a phenyl group bonded to the silane, providing a balance of hydrophobic and hydrophilic properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
61100-96-7 |
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Molecular Formula |
C15H18O2Si |
Molecular Weight |
258.39 g/mol |
IUPAC Name |
4-(3-hydroxybut-1-ynyl-methyl-phenylsilyl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H18O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8,13-14,16-17H,1-3H3 |
InChI Key |
DDNNSDPURGGXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C[Si](C)(C#CC(C)O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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